molecular formula C18H11F2N7O B11380401 8-(3-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

8-(3-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11380401
M. Wt: 379.3 g/mol
InChI Key: SLWMZNYIULYRFZ-UHFFFAOYSA-N
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Description

This compound is a fluorinated heptazatricyclic derivative featuring a fused tricyclic core with seven nitrogen atoms and two fluorophenyl substituents at positions 8 and 10. Its structural complexity arises from the polycyclic framework and the strategic placement of fluorine atoms, which influence electronic properties and molecular interactions. The compound’s bioactivity and physicochemical behavior are hypothesized to depend on its stereoelectronic profile and 3D conformation, making it a candidate for targeted drug discovery .

Key structural attributes:

  • Core: A 13-membered tricyclic system with alternating single and double bonds.
  • Substituents: 3-Fluorophenyl (position 8) and 4-fluorophenyl (position 10) groups.
  • Functional groups: A ketone at position 13 and seven nitrogen atoms distributed across the rings.

Properties

Molecular Formula

C18H11F2N7O

Molecular Weight

379.3 g/mol

IUPAC Name

8-(3-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C18H11F2N7O/c19-11-6-4-9(5-7-11)14-13-15(17(28)23-22-14)21-18-24-25-26-27(18)16(13)10-2-1-3-12(20)8-10/h1-8,16H,(H,23,28)(H,21,24,26)

InChI Key

SLWMZNYIULYRFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)F)NC5=NN=NN25

Origin of Product

United States

Comparison with Similar Compounds

2D vs. 3D Similarity

  • 2D Tanimoto Coefficient : Measures topological similarity using binary fingerprints. For example, indomethacin and sulindac exhibit a 2D Tanimoto score of 0.96, indicating high structural overlap, but their 3D similarity scores (ST = 0.66, CT = 0.25) fail to meet PubChem3D’s 3D neighboring criteria (ST ≥ 0.8, CT ≥ 0.5) .
  • 3D Shape Similarity (ST) : Computes volumetric overlap of molecular shapes. The target compound’s rigid tricyclic core may achieve high ST scores (>0.8) with conformationally constrained analogs .
  • 3D Feature Similarity (CT) : Evaluates alignment of functional groups (e.g., fluorophenyl moieties). Fluorine’s electronegativity enhances CT scores by promoting directional interactions .

Graph-Based Comparisons

Graph matching methods, though computationally intensive, provide accurate assessments of structural homology. For example, fused tricyclic systems like 12-(4-methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene () share scaffold similarity but differ in substituent chemistry, leading to divergent bioactivity profiles .

Case Studies of Analogous Compounds

Compound Name Core Structure Substituents 2D Tanimoto ST Score CT Score Bioactivity Notes Source
Target Compound Heptazatricyclo[7.4.0.0³,⁷] 3-Fluorophenyl, 4-fluorophenyl N/A N/A N/A Hypothesized kinase inhibition -
10-(2,5-Difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one () Diazatricyclo[7.3.1.0²,⁷] 2,5-Difluorophenyl, methyl 0.72 0.85 0.55 Enhanced metabolic stability
5-[(E)-4-Fluorobenzylidene]-8-(4-fluorophenyl)-2-hydroxy-9-phenyl-3,10-diaza-hexacyclo[10.7.1.1³,¹⁰... () Hexacyclo[10.7.1.1³,¹⁰] 4-Fluorophenyl, fluorobenzylidene 0.68 0.78 0.48 Anticandidate due to toxicity
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶] () Hexazatricyclo[7.3.0.0²,⁶] 4-Methoxyphenyl, phenyl 0.65 0.70 0.40 Antiparasitic activity

Key Observations :

Fluorine Positioning : The 3- and 4-fluorophenyl groups in the target compound optimize CT scores compared to 2,5-difluorophenyl analogs, which exhibit steric clashes in protein binding pockets .

Scaffold Rigidity : Tricyclic systems with fewer nitrogen atoms (e.g., diaza- vs. heptazatricyclo) show lower ST scores due to conformational flexibility .

Methodological Considerations

  • Neighbor Preference Index (NPI) : Compounds with extreme NPI values (e.g., −1.0 to +1.0) indicate strong biases toward 2D or 3D similarity methods. The target compound’s fluorophenyl groups may favor 3D neighbor identification in protein-ligand screens .
  • NMR Chemical Shifts : Comparative NMR studies (e.g., wild-type vs. mutant proteins in ) suggest that fluorine’s electronic effects could stabilize specific tautomeric states in the tricyclic core, altering reactivity .

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